molecular formula C15H14N2O4 B2923074 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid CAS No. 811841-72-2

2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid

Cat. No.: B2923074
CAS No.: 811841-72-2
M. Wt: 286.287
InChI Key: WAXMHSWUSLAQPR-UHFFFAOYSA-N
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Description

2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is a chemical compound with the molecular formula C15H14N2O4. This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves multiple steps, typically starting with the preparation of the 6-methoxypyridin-3-yl derivative. This is followed by the formation of the carbamoyl group and subsequent coupling with phenylacetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: In drug development, particularly for its potential therapeutic properties.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound shares a similar pyridinyl structure but differs in its fluorine substitution.

    Phenylacetic acid derivatives: These compounds have similar acetic acid moieties but differ in their aromatic substitutions.

Uniqueness

2-(2-((6-Methoxypyridin-3-yl)carbamoyl)phenyl)acetic acid is unique due to its specific combination of a methoxypyridinyl group and a phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

2-[2-[(6-methoxypyridin-3-yl)carbamoyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-13-7-6-11(9-16-13)17-15(20)12-5-3-2-4-10(12)8-14(18)19/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXMHSWUSLAQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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